molecular formula C10H8ClNO4S2 B13250433 Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13250433
M. Wt: 305.8 g/mol
InChI Key: NDJDIZOKBKDLBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate typically involves multiple steps. One common synthetic route includes the chlorosulfonation of thieno[3,2-c]pyridine-2-carboxylate, followed by esterification with ethanol. The reaction conditions often require the use of chlorosulfonic acid as a reagent and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents such as potassium permanganate (KMnO₄). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding pocket of the enzyme. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine ring . The inhibition of kinase activity can lead to the modulation of various cellular pathways, making it a valuable tool in the study of cell signaling and disease mechanisms .

Comparison with Similar Compounds

Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and potential biological activities.

Properties

Molecular Formula

C10H8ClNO4S2

Molecular Weight

305.8 g/mol

IUPAC Name

ethyl 3-chlorosulfonylthieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)8-9(18(11,14)15)6-5-12-4-3-7(6)17-8/h3-5H,2H2,1H3

InChI Key

NDJDIZOKBKDLBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CN=C2)S(=O)(=O)Cl

Origin of Product

United States

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